2-Chloro-6-methoxypyridine-4-acetic acid
Description
Contextualization within Halogenated Pyridine (B92270) Derivatives Research
Halogenated pyridines are a cornerstone in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. nih.govchemrxiv.org The development of methods to selectively introduce halogens at specific positions on the pyridine ring has been a significant area of research. nih.govchemrxiv.orgchemrxiv.org Traditional halogenation of pyridines often requires harsh conditions due to the electron-deficient nature of the ring system, which can lead to a lack of selectivity and functional group incompatibility. chemrxiv.orgnih.gov
Modern synthetic strategies have focused on developing milder and more regioselective halogenation methods. nih.govchemrxiv.org These advancements have expanded the toolbox available to chemists, allowing for the synthesis of a diverse array of substituted pyridines. It is within this context of sophisticated halogenation techniques and the high demand for functionalized pyridines that compounds like 2-Chloro-6-methoxypyridine-4-acetic acid find their importance.
Strategic Importance as a Versatile Synthetic Intermediate and Building Block
The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in various metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group at the 6-position influences the electronic properties of the pyridine ring and can be a site for further modification. The acetic acid side chain at the 4-position offers a carboxylic acid functionality that can be readily converted into amides, esters, and other derivatives.
This multi-functionality allows for a stepwise and controlled elaboration of the molecule, making it a powerful building block for the synthesis of complex target molecules. Its utility is evident in its application for creating diverse molecular libraries for drug discovery and in the synthesis of specific, high-value chemical entities.
Historical Development and Evolution of Related Pyridine Architectures
The history of pyridine synthesis dates back to the 19th century. wikipedia.org Early methods often suffered from low yields and a lack of generality. wikipedia.org A significant breakthrough came in 1881 with the Hantzsch pyridine synthesis, which provided a more versatile route to pyridine derivatives. wikipedia.org Another key development was the Chichibabin pyridine synthesis, reported in 1924, which is still used in some industrial applications despite often providing modest yields. wikipedia.org
Over the decades, the methods for synthesizing and functionalizing pyridines have become increasingly sophisticated. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, has revolutionized the way chemists can build complex molecules based on the pyridine core. The ability to selectively introduce functional groups, including halogens and carboxylic acids, has been a driving force in the evolution of pyridine chemistry. This has led to the availability of a wide range of substituted pyridine building blocks, including compounds like this compound, which are now integral to modern synthetic campaigns.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
WJQSCUOYVILLLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Methoxypyridine 4 Acetic Acid
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available or easily synthesized precursor structures. amazonaws.com For 2-Chloro-6-methoxypyridine-4-acetic acid (I), the primary disconnections involve the acetic acid side chain and the chloro and methoxy (B1213986) groups on the pyridine (B92270) ring.
A logical retrosynthetic approach is as follows:
C4-Side Chain Disconnection: The most straightforward disconnection is at the C4-position of the pyridine ring, breaking the bond between the ring and the acetic acid side chain. This can be envisioned as a disconnection of a C-C bond, suggesting a precursor like a 4-halopyridine (II) or a 4-lithiated/boronated pyridine. This leads to a key intermediate, 2-chloro-6-methoxy-4-halopyridine (e.g., bromo or iodo), and a two-carbon synthon for the acetic acid group.
Functional Group Interconversion (FGI): The chloro and methoxy groups can be disconnected to reveal a more fundamental pyridine scaffold. This leads to precursors such as 2,6-dichloropyridine (B45657) (III) or 2,6-dihydroxypyridine (IV). These are common starting materials in pyridine chemistry.
Pyridine Ring Formation: A more fundamental disconnection breaks the pyridine ring itself, leading back to acyclic precursors. This could involve strategies like the Hantzsch pyridine synthesis or other condensation reactions, though this is often less practical for specific substitution patterns compared to functionalizing a pre-existing ring. baranlab.org
This analysis identifies the following key precursors:
2-Chloro-6-methoxypyridine: A direct precursor that requires functionalization at the C4 position. sigmaaldrich.com
2,6-Dichloropyridine: A versatile starting material for sequential nucleophilic substitution.
2,6-Dihydroxypyridine: Can be converted into 2,6-dichloropyridine.
Multi-step Synthesis Approaches
Building upon the retrosynthetic analysis, multi-step pathways from common starting materials can be devised. These strategies hinge on the controlled formation of the pyridine ring and the selective introduction of functional groups.
While functionalizing a pre-formed pyridine ring is common, constructing the 2,4,6-trisubstituted ring from acyclic precursors is also a viable strategy. Various methods exist for synthesizing polysubstituted pyridines:
Condensation Reactions: Classical methods often involve the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or hydroxylamine, followed by oxidation, to form the pyridine ring. baranlab.org
[3+2+1] Annulation Reactions: These involve the Michael addition of α,β-unsaturated compounds to ketones, which can be an efficient route to 2,4,6-trisubstituted pyridines. thieme-connect.com
Catalytic Cyclizations: Modern approaches include transition metal-catalyzed cyclizations of nitriles and alkynes or Heck-cyclisation sequences, which offer convergent routes to complex pyridines. rsc.orgnumberanalytics.com
More commonly, functionalization begins with a commercially available pyridine derivative. The presence of the nitrogen atom significantly influences the ring's reactivity, making it electron-deficient and altering the typical rules of electrophilic aromatic substitution seen in benzene. uiowa.edu
The precise placement of the chloro and methoxy groups is critical and presents a regioselectivity challenge. Starting from a precursor like 2,6-dichloropyridine, one can exploit the differential reactivity of the chloro groups.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the methoxy group. The reaction of 2,6-dichloropyridine with sodium methoxide (B1231860) can yield a mixture of products. However, by controlling stoichiometry and reaction conditions, it is possible to achieve monosubstitution to produce 2-chloro-6-methoxypyridine .
Alternatively, activating the pyridine ring via N-oxidation can be a powerful strategy. researchgate.net
Start with a 2-substituted pyridine (e.g., 2-methoxypyridine).
Oxidize the ring nitrogen to form the pyridine N-oxide . This activates the C2 and C4 positions towards nucleophilic attack and the C2, C4, and C6 positions towards electrophilic attack after activation (e.g., with oxalyl chloride). researchgate.net
Regioselective chlorination can then be performed. Treatment of a pyridine N-oxide with reagents like POCl₃ or (COCl)₂ can introduce a chlorine atom selectively at the C2 or C4 position. researchgate.net
The table below summarizes common reagents used for pyridine halogenation, a key step in these synthetic routes.
Introducing the acetic acid group at the C4 position of the 2-chloro-6-methoxypyridine intermediate is the final key transformation. Several strategies can be employed:
From a 4-Methylpyridine: If the synthesis starts with or creates 2-chloro-6-methoxy-4-methylpyridine , the methyl group can be oxidized to a carboxylic acid. This can involve radical bromination followed by hydrolysis and oxidation, or direct oxidation using strong oxidizing agents like KMnO₄.
From a 4-Halopyridine: Using a precursor like 4-bromo-2-chloro-6-methoxypyridine , the acetic acid moiety can be installed via palladium-catalyzed cross-coupling reactions (discussed in section 2.3).
Direct C-H Functionalization: Modern methods allow for direct C-H activation. Minisci-type reactions, for example, can introduce alkyl groups onto electron-deficient pyridine rings via a radical mechanism, often favoring the C2 and C4 positions. nih.gov Electrochemical methods for the carboxylation of pyridines using CO₂ have also been developed, offering regioselective control. researchgate.net
Via Pyridinium (B92312) Salts: Activation of the pyridine as an N-aminopyridinium salt can facilitate nucleophilic attack at the C4 position, allowing for the introduction of various aryl and potentially alkyl groups. frontiersin.orgresearchgate.net
Direct and Catalytic Synthesis Routes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly applicable to the synthesis of the target molecule, particularly for introducing the acetic acid side chain. youtube.com
Starting from a key intermediate such as 4-bromo-2-chloro-6-methoxypyridine , several cross-coupling strategies can be envisioned.
Suzuki-Miyaura Coupling: This reaction couples the 4-halopyridine with a boronic acid or ester. Reaction with a reagent like ethyl (2-(pinacolato)boranyl)acetate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield the ethyl ester of the target molecule, which can then be hydrolyzed. nih.govnih.gov
Heck Reaction: The Heck reaction couples the 4-halopyridine with an alkene. Reaction with ethyl acrylate (B77674), catalyzed by a palladium complex, would form an acrylate intermediate. Subsequent reduction of the double bond would provide the ester of the target acid. researchgate.netyoutube.comorganic-chemistry.org
Sonogashira Coupling: This involves coupling the 4-halopyridine with a terminal alkyne. For instance, coupling with trimethylsilylacetylene, followed by deprotection and hydration of the resulting alkyne, would yield a 4-acetylpyridine (B144475) derivative. This acetyl group can then be converted to the acetic acid, for example, via a haloform reaction followed by esterification and hydrolysis. scirp.orgresearchgate.netacs.org
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, this reaction is crucial for synthesizing complex pyridine precursors that might be used in alternative routes. wikipedia.orgorganic-chemistry.orglibretexts.org It demonstrates the versatility of palladium catalysis in functionalizing pyridine halides. fao.org
The following interactive table summarizes plausible palladium-catalyzed routes for the introduction of the C4-acetic acid side chain.
Nucleophilic Aromatic Substitution (SNAr) Strategies utilizing Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of pyridine rings, which are inherently electron-deficient. The presence of the electronegative nitrogen atom activates the ring towards attack by nucleophiles, particularly at the C2 (ortho) and C4 (para) positions. This activation can be further enhanced by the presence of electron-wielding groups or by conversion of the pyridine to a pyridine-N-oxide.
In the context of synthesizing pyridylacetic acid derivatives, SNAr reactions on halopyridines with activated methylene (B1212753) compounds like malonates, cyanoacetates, or Meldrum's acid, followed by hydrolysis and decarboxylation, are a common approach. acs.orgnih.gov For the synthesis of a C4-substituted pyridylacetic acid, a leaving group at the 4-position of the pyridine ring is typically required.
A powerful variation of this strategy involves the use of pyridine-N-oxides. The N-oxide group significantly activates the pyridine ring towards nucleophilic attack, especially at the C2 and C4 positions. scripps.edu A three-component synthesis of pyridylacetic acid derivatives has been reported that hinges on the dual reactivity of Meldrum's acid derivatives. acs.orgnih.govnih.govacs.orgfigshare.comresearchgate.net In this approach, a Meldrum's acid derivative first acts as a nucleophile, attacking an activated pyridine-N-oxide. The resulting intermediate then acts as an electrophile, reacting with a range of nucleophiles to trigger ring-opening and decarboxylation, ultimately yielding the desired pyridylacetic acid derivative. acs.orgnih.govnih.govacs.orgfigshare.comresearchgate.net This method offers a convenient and simple route to diverse substituted 2-(pyridyl)acetic acid derivatives. acs.orgacs.org
The general mechanism for SNAr on an activated pyridine system is depicted below:
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The nucleophile attacks the electron-deficient C4 position of the activated pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). |
| 2. Leaving Group Departure | The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product. |
Directed Ortho-Metallation (DoM) Approaches
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu This strategy relies on a directing group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. harvard.edu For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this often leads to functionalization at the C2 position. To achieve functionalization at the C4 position, a directing group at either the C3 or C5 position would be necessary.
In the case of 2-Chloro-6-methoxypyridine, the methoxy group at C6 could potentially direct metallation to the C5 position. However, achieving selective C4 functionalization via DoM would likely require a different substitution pattern or a more complex strategy. For instance, a directing group could be temporarily installed at the C3 position to direct metallation to C4, followed by its removal.
Recent advancements have demonstrated the functionalization of pyridines at the C4 position via metalation using n-butylsodium, which circumvents the typical C2 selectivity observed with organolithium bases. nih.gov This approach allows for the generation of a 4-sodiopyridine intermediate that can be trapped with various electrophiles. nih.gov Following transmetalation to zinc chloride, a Negishi cross-coupling can be performed to introduce a variety of substituents at the C4 position. nih.gov This strategy could be adapted to introduce an acetic acid precursor at the C4 position of a suitably substituted pyridine.
| Step | Description |
|---|---|
| 1. Directed Deprotonation | A strong base, guided by a directing group, removes a proton from the position ortho to the directing group, forming an organometallic intermediate. |
| 2. Electrophilic Quench | The organometallic intermediate reacts with an electrophile (e.g., CO2, followed by reduction) to introduce the desired functional group. |
Three-Component Coupling Reactions for Pyridylacetic Acid Derivatives
Three-component reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and green chemistry. A notable example is the synthesis of pyridylacetic acid derivatives through the coupling of a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile. acs.orgnih.govnih.govacs.orgfigshare.comresearchgate.net
This methodology is particularly attractive as it offers a convergent and versatile route to a wide range of substituted pyridylacetic acids. The reaction proceeds through the initial nucleophilic attack of the Meldrum's acid enolate on the activated pyridine-N-oxide. The resulting adduct then undergoes ring-opening and decarboxylation upon treatment with a nucleophile, such as an alcohol or an amine, to afford the corresponding ester or amide derivative of the pyridylacetic acid. acs.orgnih.govresearchgate.net The scope of this reaction has been demonstrated with various substituted pyridine-N-oxides and different nucleophiles. acs.orgresearchgate.net
Chemo-, Regio-, and Stereoselective Considerations in Synthesis
The synthesis of specifically substituted pyridines like this compound requires careful control over chemo-, regio-, and stereoselectivity.
Regioselectivity: In SNAr reactions on pyridine rings, the incoming nucleophile preferentially attacks the C2 and C4 positions due to the electronic influence of the ring nitrogen. The presence of substituents can further influence this selectivity. For instance, in a 2,6-disubstituted pyridine, direct SNAr at the 4-position would be favored if a suitable leaving group is present. In DoM, the choice of the directing group is paramount in determining the site of metalation.
Chemoselectivity: When multiple reactive sites are present in a molecule, achieving chemoselectivity is crucial. For example, in a molecule with both a chloro and a methoxy group, reaction conditions must be chosen to favor substitution of the chloro group without affecting the methoxy group, or vice versa, depending on the desired outcome.
Stereoselectivity: While the target molecule itself is not chiral, stereoselectivity can become a factor if chiral centers are introduced during the synthesis or if chiral reagents or catalysts are employed. For instance, in the synthesis of more complex derivatives of pyridylacetic acid, controlling the stereochemistry at the α-carbon of the acetic acid side chain might be necessary.
Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of pyridine derivatives, several green approaches have been developed.
Atom Economy: Multi-component reactions, such as the three-component synthesis of pyridylacetic acid derivatives, are inherently more atom-economical than multi-step linear syntheses. nih.gov
Use of Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous solvents with greener alternatives like water or to perform reactions under solvent-free conditions. nih.govmdpi.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Iron-catalyzed cyclization of ketoxime acetates and aldehydes for the synthesis of substituted pyridines is an example of a greener catalytic method. rsc.org
Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and energy consumption. nih.gov
Applying these principles to the synthesis of this compound could involve exploring catalytic C-H functionalization to avoid pre-functionalized starting materials, utilizing microwave irradiation to accelerate reactions, and choosing environmentally benign solvents.
Emerging Synthetic Methodologies for Pyridine Derivatives
The field of pyridine synthesis is continuously evolving, with new methodologies offering greater efficiency, selectivity, and functional group tolerance.
Transition-Metal-Catalyzed C-H Functionalization: This has emerged as a powerful tool for the direct introduction of functional groups onto the pyridine ring without the need for pre-installed leaving groups. beilstein-journals.orgnih.govrsc.org Various transition metals, including palladium, rhodium, and iridium, have been used to catalyze the C-H activation of pyridines at different positions. beilstein-journals.orgnih.gov
Photochemical Methods: Photoredox catalysis has enabled novel transformations for the functionalization of pyridines. A photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported, which proceeds via pyridinyl radicals and offers distinct regioselectivity compared to classical Minisci reactions. acs.org
Novel Catalysts: The development of new catalysts, including magnetic nanocatalysts, is facilitating the synthesis of pyridine derivatives under milder and more sustainable conditions. nih.gov These catalysts can often be easily recovered and reused, adding to the green credentials of the synthetic process.
These emerging methodologies hold promise for developing more efficient and sustainable routes to this compound and other valuable pyridine derivatives.
Reactivity and Reaction Mechanisms of 2 Chloro 6 Methoxypyridine 4 Acetic Acid
Reactivity at the Halogenated Position (C-2)
The chlorine atom at the C-2 position is a key site for synthetic modification due to its ability to act as a leaving group in various substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridines, especially for those with a halogen at the 2- or 4-position. The reaction of 2-Chloro-6-methoxypyridine-4-acetic acid with nucleophiles proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing pyridine (B92270) ring nitrogen atom sufficiently activates the C-2 position, facilitating nucleophilic attack even without additional strong electron-withdrawing groups. nih.gov
The mechanism involves two main steps:
Addition Step : A nucleophile attacks the carbon atom bonded to the chlorine (C-2), breaking the aromaticity of the pyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. sci-hub.sewikipedia.org The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which stabilizes the intermediate.
Elimination Step : The aromaticity is restored by the elimination of the chloride leaving group, resulting in the net substitution product.
This pathway allows for the displacement of the C-2 chlorine by a variety of nucleophiles, such as amines, alkoxides, and thiolates. While palladium-catalyzed reactions are common for C-N bond formation, transition-metal-free SNAr reactions can be highly effective for activated heteroaryl chlorides, often proceeding readily in solvents like water with a suitable base. nih.gov The reaction is generally less satisfactory for pyridines compared to pyrimidines or pyrazines unless an activating group is present. nih.gov
The chloro substituent at the C-2 position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nrochemistry.com
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the chloropyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com The C-2 position of chloropyridines is known to be a preferential site for this transformation. researchgate.net A variety of palladium catalysts and ligands can be employed, with conditions often tolerant of numerous functional groups. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds by coupling the chloropyridine with a primary or secondary amine. wikipedia.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. nrochemistry.comlibretexts.org Studies on dichloropyridines have shown that amination is highly regioselective for the C-2 position over the C-4 position, a preference that can be attributed to electronic effects. researchgate.net This selectivity makes the Buchwald-Hartwig reaction a reliable method for introducing amine functionalities at the C-2 position of the target molecule.
Below is a table summarizing representative conditions for these cross-coupling reactions on related 2-chloropyridine (B119429) substrates.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield | Ref |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / Ligand-free | K₂CO₃ | Aqueous | 100 | High | researchgate.net |
| Suzuki-Miyaura | Arylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O / TBAB | RT-100 | 39-99% | researchgate.net |
| Suzuki-Miyaura | Hetero(aryl) boronic ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane / H₂O | 65-100 | 5-89% | nih.gov |
| Buchwald-Hartwig | Aniline derivatives | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | High | researchgate.net |
| Buchwald-Hartwig | Primary/Secondary Amines | BrettPhos Pd G4 / BrettPhos | K₃PO₄ | t-BuOH | 100 | N/A | nrochemistry.com |
Note: This table presents generalized conditions from literature on similar substrates and is for illustrative purposes. NHC = N-heterocyclic carbene; TBAB = Tetrabutylammonium bromide; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.
Reductive dehalogenation involves the replacement of the chlorine atom at the C-2 position with a hydrogen atom. This transformation can be achieved through several methods.
Catalytic Hydrogenation: This is a common and efficient method for the reduction of aryl halides. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. organic-chemistry.org
Palladium-on-Carbon (Pd/C): This is a widely used catalyst for the hydrogenolysis of aryl halides. sci-hub.se Aryl chlorides are generally more difficult to reduce than aryl bromides or iodides and may require more vigorous conditions, such as higher catalyst loading or the use of hydrogen-donating solvents. sci-hub.seorganic-chemistry.org
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is effective for the hydrogenation of substituted pyridines, typically in an acidic solvent like glacial acetic acid, to yield the corresponding piperidines. asianpubs.orgresearchgate.net Under certain conditions, it can also be used for dehalogenation while preserving the aromatic ring.
Metal Hydride Reduction: Complex metal hydrides can also be used for reductive dehalogenation.
Lithium Aluminium Hydride (LiAlH₄): This powerful reducing agent can dehalogenate aryl chlorides, often requiring photochemical induction to proceed efficiently. rsc.org
Sodium Hydride (NaH): Nanoparticulate sodium hydride, particularly when used with a lanthanide chloride catalyst (e.g., LaCl₃, NdCl₃), has been shown to be effective for the reductive dehalogenation of aryl halides. acs.orgtandfonline.com
| Method | Reagent(s) | Conditions | Notes | Ref |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral conditions, various solvents (e.g., methanol) | Chlorides are less reactive than bromides. organic-chemistry.org | sci-hub.seorganic-chemistry.org |
| Catalytic Hydrogenation | H₂, PtO₂ | Glacial acetic acid, 50-70 bar H₂ | Primarily used for ring saturation to piperidines. asianpubs.org | asianpubs.orgresearchgate.net |
| Metal Hydride Reduction | LiAlH₄, di-t-butyl peroxide | Photochemically induced | Good yields for various halogenated compounds. | rsc.org |
| Metal Hydride Reduction | NaH (nanoparticles), Cat. LnCl₃ | THF, 65 °C | Catalytic activity depends on the lanthanide used. | tandfonline.com |
Reactivity of the Methoxy (B1213986) Group (C-6)
The methoxy group at the C-6 position is an aryl ether linkage. While generally stable, it can undergo specific reactions, most notably ether cleavage.
The most common reaction of the C-6 methoxy group is cleavage to form the corresponding 6-hydroxypyridine derivative, which exists in equilibrium with its more stable tautomer, a 2-pyridone. This transformation is typically achieved under strong acidic conditions. longdom.orgmasterorganicchemistry.com
The mechanism for the acidic cleavage of this aryl alkyl ether proceeds via an SN2 pathway: masterorganicchemistry.comlibretexts.org
Protonation : The ether oxygen is protonated by a strong acid (e.g., HBr or HI), converting the methoxy group into a better leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack : A halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered methyl group in an SN2 fashion. masterorganicchemistry.com This results in the formation of a methyl halide (CH₃-X) and the 6-hydroxypyridine-4-acetic acid product.
The C-O bond between the pyridine ring and the oxygen is not cleaved because sp²-hybridized carbons are resistant to SN2 attack and the formation of an aryl cation for an SN1 pathway is highly unfavorable. masterorganicchemistry.comlibretexts.org Therefore, the reaction selectively cleaves the methyl-oxygen bond.
| Reagent | Mechanism | Products | Notes | Ref |
| Hydroiodic Acid (HI) | SN2 | 6-hydroxy-2-chloropyridine-4-acetic acid + Methyl iodide | Classic and effective reagent for ether cleavage. masterorganicchemistry.com | masterorganicchemistry.commasterorganicchemistry.com |
| Hydrobromic Acid (HBr) | SN2 | 6-hydroxy-2-chloropyridine-4-acetic acid + Methyl bromide | Also effective, slightly less reactive than HI. libretexts.org | longdom.orglibretexts.org |
| Boron Tribromide (BBr₃) | Lewis Acid-Assisted Cleavage | 6-hydroxy-2-chloropyridine-4-acetic acid + Methyl bromide | A powerful Lewis acid for cleaving ethers under milder conditions than strong mineral acids. | masterorganicchemistry.com |
While ether cleavage is the most prevalent reaction, oxidative pathways targeting the methoxy group can also be considered. These transformations are less common for simple methoxypyridines but are known in other contexts, such as in biological systems or with specific reagents. One potential pathway is oxidative O-demethylation. This process does not involve direct cleavage of the C-O bond but rather an oxidation of the methyl group itself.
Mechanistically, this can proceed via enzymatic or chemical oxidation of the methyl group to a hydroxymethyl group (-O-CH₂OH), which forms a hemiacetal-like intermediate. This intermediate is unstable and can spontaneously decompose to yield the corresponding pyridone and formaldehyde. This type of transformation has been observed in the biodegradation of methoxy-containing aromatic compounds by certain microorganisms. nih.gov Additionally, certain iron-dependent dioxygenase enzymes are known to oxidize N-methyl groups on nucleic acids through a similar pathway involving hydroxylation followed by deformylation, suggesting a plausible, though specialized, route for O-demethylation. nih.gov
Reactivity of the Carboxylic Acid Moiety (C-4-acetic acid)
The acetic acid group attached to the C-4 position of the pyridine ring is a primary site for chemical modification. Its reactivity is characteristic of carboxylic acids, enabling transformations such as esterification, amidation, and reduction.
Esterification and Amidation Reactions and Their Applications
The carboxylic acid functional group of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with diverse applications.
Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is crucial for synthesizing various derivatives. For instance, the conversion of related pyrimidine (B1678525) carboxylic acids to their ethoxycarbonyl derivatives is a well-established process. google.com
Amidation: The reaction with amines, often facilitated by coupling agents, yields the corresponding amides. Copper-catalyzed amidation has been shown to be an efficient method for forming N-pyridinyl amides from 2-chloro-pyridine derivatives, demonstrating the feasibility of this transformation on the pyridine scaffold. rsc.org These reactions are integral in medicinal chemistry for creating molecules with potential biological activity, as amides are a common functional group in pharmaceutical compounds.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactants | Typical Conditions | Product |
|---|---|---|---|
| Esterification | This compound, Ethanol | H₂SO₄ (catalyst), Heat | Ethyl 2-(2-chloro-6-methoxypyridin-4-yl)acetate |
| Amidation | This compound, Ammonia (B1221849)/Amine | Coupling agents (e.g., DCC, EDC), or conversion to acid chloride followed by amine addition | 2-(2-chloro-6-methoxypyridin-4-yl)acetamide |
Reduction to Alcohol or Aldehyde Derivatives
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing key intermediates for further synthesis.
Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid directly to the corresponding primary alcohol, 2-(2-chloro-6-methoxypyridin-4-yl)ethanol. evitachem.com This alcohol derivative is a valuable building block in the synthesis of more complex molecules. lookchem.com For example, the reduction of the related 6-methoxypyridine-3-aldehyde with Raney nickel under hydrogen pressure yields 2-methoxy-5-hydroxymethylpyridine. google.com Biocatalytic methods, using enzymes like ketoreductases, have also emerged as efficient and highly selective routes for producing chiral alcohols from related keto-acid precursors. researchgate.net
Reduction to Aldehyde: The partial reduction of the carboxylic acid to an aldehyde is more challenging and typically requires specific reagents or a two-step process, such as reduction to the alcohol followed by a controlled oxidation.
Table 2: Reduction Methods for Carboxylic Acid Moiety
| Product Derivative | Reagent/Method | Reaction Details | Reference |
|---|---|---|---|
| Alcohol | Lithium aluminum hydride (LiAlH₄) | Standard reduction of carboxylic acids. | evitachem.com |
| Alcohol | Raney Nickel / H₂ | Hydrogenation of a related aldehyde precursor. | google.com |
| Chiral Alcohol | Ketoreductase (e.g., from Scheffersomyces stipitis) | Biocatalytic reduction of a ketone precursor, offering high enantioselectivity. | researchgate.net |
Decarboxylation Pathways and Stability Considerations
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The stability of pyridine-acetic acids towards decarboxylation is highly dependent on the position of the acetic acid group.
Stability: Pyridine-4-acetic acids, such as the title compound, are generally stable towards decarboxylation. stackexchange.com This contrasts with pyridine-2-carboxylic acids (picolinic acids), which decarboxylate more readily through a zwitterionic intermediate stabilized by the adjacent ring nitrogen. stackexchange.com The mechanism for decarboxylation of a 4-substituted pyridine acetic acid would involve the formation of a less stable carbanion on the methylene (B1212753) carbon. stackexchange.com
Decarboxylation Conditions: While stable under normal conditions, decarboxylation can be induced under harsh thermal conditions. The reaction proceeds via a concerted, cyclic transition state, particularly in beta-keto acids, leading to an enol intermediate. lookchem.commasterorganicchemistry.com For this compound, which is not a beta-keto acid, this pathway is not directly accessible, contributing to its higher stability. masterorganicchemistry.com Any forced decarboxylation would likely require significant energy input to overcome the stability of the aromatic system and the unfavorable intermediate.
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it basic and nucleophilic, much like a tertiary amine. wikipedia.org This allows for reactions such as N-oxidation and quaternization.
N-Oxidation Reactions and their Influence on Ring Reactivity
The pyridine nitrogen can be oxidized to form a pyridine N-oxide, a transformation that significantly alters the electronic properties and reactivity of the pyridine ring.
N-Oxidation: This reaction is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or peracids such as m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orggoogle.com The synthesis of 2-chloropyridine-N-oxide is well-documented, using reagents like hydrogen peroxide with tungstic acid as a catalyst. guidechem.com Pyridine N-oxides are important intermediates because they are much more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org The N-oxide group activates the pyridine ring, facilitating substitutions that are otherwise difficult to achieve. guidechem.comgcwgandhinagar.com
Influence on Reactivity: The N-oxide functional group can act as a positioning group for subsequent reactions and can be removed by reduction after the desired substitution has been accomplished. guidechem.com This strategy is widely used in the synthesis of substituted pyridines for pharmaceutical and agrochemical applications. semanticscholar.orgnih.gov
Table 3: Common Reagents for N-Oxidation of Pyridines
| Reagent | Typical Conditions | Comments | Reference |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0-25°C | High efficiency for N-oxidation of 4-methoxypyridine. | google.com |
| Hydrogen Peroxide / Acetic Acid | Reflux | A common and effective method for preparing N-oxides. | google.comgoogle.com |
| Hydrogen Peroxide / Tungstic Acid | H₂O, 70-80°C | Catalytic system used for the synthesis of 2-chloropyridine-N-oxide. | guidechem.com |
Quaternization and Complexation Chemistry
The basic nitrogen atom is susceptible to attack by electrophiles, leading to quaternization, and can also act as a ligand to coordinate with metal ions.
Quaternization: Pyridines readily react with alkyl halides or sulfates to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com This process introduces a permanent positive charge on the nitrogen atom, which further deactivates the ring towards electrophilic attack but can increase its reactivity in other ways. wikipedia.org The reaction is a straightforward alkylation at the nitrogen center. gcwgandhinagar.com
Complexation Chemistry: The lone pair on the pyridine nitrogen allows it to act as a Lewis base and form complexes with metal ions. Schiff base ligands derived from substituted pyridines, such as 6-methoxypyridin-3-amine, have been shown to form stable complexes with transition metals like Co(II) and Cu(II). nih.gov This coordinating ability is a key feature of pyridine chemistry and is relevant to the behavior of this compound in the presence of metal catalysts or in biological systems where metal ions are present.
Derivatization and Functionalization Strategies for 2 Chloro 6 Methoxypyridine 4 Acetic Acid
Preparation of Diverse Ester and Amide Derivatives
The carboxylic acid moiety is a primary site for derivatization, allowing for the straightforward synthesis of various esters and amides. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and metabolic stability.
Esterification: Ester derivatives are typically prepared through acid-catalyzed esterification (Fischer esterification) by reacting the parent acid with an appropriate alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates, alkylation of the carboxylate salt with an alkyl halide provides the corresponding ester.
Amidation: The synthesis of amides from 2-chloro-6-methoxypyridine-4-acetic acid generally requires the activation of the carboxylic acid. This is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of an amide bond upon reaction with a primary or secondary amine. Another common route involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. A related derivative, the acetohydrazide, can be formed by reacting the corresponding ester with hydrazine (B178648) hydrate. arkat-usa.org
The table below illustrates potential ester and amide derivatives synthesized from the title compound.
| Derivative Type | Reagent Example | Product Name Example |
|---|---|---|
| Ester | Methanol (CH₃OH), H₂SO₄ | Methyl 2-(2-chloro-6-methoxypyridin-4-yl)acetate |
| Ester | Ethanol (C₂H₅OH), H₂SO₄ | Ethyl 2-(2-chloro-6-methoxypyridin-4-yl)acetate |
| Amide | Benzylamine, EDC | 2-(2-chloro-6-methoxypyridin-4-yl)-N-benzylacetamide |
| Amide | Morpholine, DCC | 1-(2-(2-chloro-6-methoxypyridin-4-yl)acetyl)morpholine |
Synthesis of Pyridine-Fused Heterocyclic Systems
The structure of this compound is a suitable precursor for the construction of more complex, rigid heterocyclic systems where the pyridine (B92270) ring is fused to another ring. Such scaffolds are of significant interest in drug discovery. These syntheses often involve intramolecular cyclization reactions, where the acetic acid side chain is modified to react with another position on the pyridine core. atlantis-press.com
One potential strategy involves converting the acetic acid into a suitable electrophile or nucleophile and promoting an intramolecular reaction. For example, the side chain could be elaborated into a 1,3-dicarbonyl system, which could then undergo an intramolecular condensation with the pyridine nitrogen or an activated position on the ring to form a fused dihydropyridone or related system. Another approach is the intramolecular Friedel-Crafts acylation, where the acetic acid is converted to an acyl chloride and cyclizes onto the C5 position of the pyridine ring, a reaction that may require specific activating groups to be successful. Such cyclization cascades are a powerful tool for building molecular complexity. mdpi.com
The following table outlines hypothetical fused systems accessible from the title compound.
| Cyclization Strategy | Key Intermediate | Resulting Fused System |
|---|---|---|
| Intramolecular Condensation | β-keto ester derivative | Pyrido[4,3-b]pyridinone derivative |
| Intramolecular Heck Reaction | Introduction of a vinyl group at C5 | Dihydropyrido-oxazinone derivative |
Introduction of Auxiliary Functional Groups onto the Pyridine Nucleus
The pyridine ring of this compound can be further functionalized to introduce new chemical diversity. The existing chloro and methoxy (B1213986) groups direct and influence the reactivity of the ring.
The chlorine atom at the C2 position is a particularly useful handle for transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki cross-coupling reaction, which uses a palladium catalyst to couple the chloropyridine with a boronic acid or ester, is a highly effective method for forming a new carbon-carbon bond at this position. nih.govmdpi.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Other potential transformations at the C2 position include:
Buchwald-Hartwig amination: To replace the chlorine with a nitrogen-based functional group.
Nucleophilic Aromatic Substitution (SₙAr): Reaction with strong nucleophiles like alkoxides or thiolates to displace the chloride.
Electrophilic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions, often directed by the activating methoxy group to the C3 or C5 positions.
The table below details examples of functional group introduction.
| Reaction Type | Reagents | Position of Functionalization | Product Example |
|---|---|---|---|
| Suzuki Coupling nih.govmdpi.com | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C2 | 2-(2-methoxy-6-phenylpyridin-4-yl)acetic acid |
| Buchwald-Hartwig Amination | Aniline, Pd catalyst, base | C2 | 2-(2-methoxy-6-(phenylamino)pyridin-4-yl)acetic acid |
| Nitration | HNO₃/H₂SO₄ | C3 or C5 | 2-(2-chloro-6-methoxy-3-nitropyridin-4-yl)acetic acid |
Multi-functionalization and Late-Stage Functionalization Approaches
Multi-functionalization refers to the sequential or concurrent introduction of multiple functional groups onto the core structure. Starting with this compound, a synthetic chemist can employ a combination of the strategies outlined above. For instance, one could first perform a Suzuki coupling at the C2 position, followed by amidation of the carboxylic acid side chain, resulting in a highly decorated and complex molecule.
Late-Stage Functionalization (LSF) is a powerful strategy in modern chemistry that involves introducing chemical modifications at the final stages of a synthetic sequence. wuxiapptec.comnih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common, advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). nih.gov
This compound and its derivatives are excellent candidates for LSF strategies. An advanced derivative, prepared via several synthetic steps, can retain the chloro-substituent as a latent reactive handle. In the late stages of synthesis, this chloro group can be converted into a variety of other functionalities using cross-coupling methods, allowing for targeted modifications to fine-tune the biological or physicochemical properties of the final compound. wuxiapptec.com
A hypothetical LSF sequence is shown below.
| Step | Reaction | Description |
|---|---|---|
| 1. Amidation | N-methyl-piperazine, EDC | A complex amide is prepared from the core acid. |
| 2. Late-Stage Suzuki Coupling | 4-Fluorophenylboronic acid, Pd catalyst | The chloro group on the advanced intermediate is replaced with a fluorophenyl group to probe electronic effects. |
Applications of 2 Chloro 6 Methoxypyridine 4 Acetic Acid As a Building Block in Organic Synthesis
Construction of Complex Heterocyclic Architectures
The pyridine (B92270) scaffold is a fundamental component in a vast number of biologically active compounds and functional materials. The specific substitution pattern of 2-Chloro-6-methoxypyridine-4-acetic acid makes it a valuable precursor for creating more intricate heterocyclic systems. The presence of a chlorine atom, a methoxy (B1213986) group, and a carboxylic acid function on the pyridine ring allows for a variety of chemical transformations.
The chlorine atom at the 2-position can be displaced through nucleophilic substitution reactions, while the carboxylic acid group at the 4-position is amenable to a range of modifications, including amidation and esterification. The methoxy group at the 6-position can also influence the reactivity of the ring and can be a site for further chemical alteration. These reactive handles enable chemists to strategically build complex molecular frameworks. For instance, related pyrimidine (B1678525) compounds, which are also heterocyclic in nature, are recognized as important bioactive substances and are widely used in the development of pesticides, herbicides, and medical intermediates. google.com The synthesis of pyrimidodiazepines, a bicyclic system with notable biological activities, highlights the importance of such heterocyclic scaffolds in medicinal chemistry. nih.gov
As a Precursor for Advanced Pharmacologically Relevant Scaffolds
The utility of pyridine derivatives in medicinal chemistry is well-established, with this structural motif being present in numerous approved drugs. pipzine-chem.com this compound serves as a key starting material for the synthesis of novel pharmacologically active agents. Its related analogue, 2-Chloro-6-methylpyridine, is a known building block for pharmaceuticals, particularly in the development of anti-infectives and cardiovascular drugs. datainsightsmarket.com The market for such compounds is driven by their increasing applications in pharmaceutical intermediates. datainsightsmarket.com
The structural features of this compound allow for its incorporation into drug candidates, where the pyridine core can interact with biological targets. The chloro and methoxy substituents can be fine-tuned to modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.
Design and Synthesis of Ligands for Chemical Biology Studies
In the realm of chemical biology, small molecules that can selectively interact with proteins and other biological macromolecules are invaluable tools for probing biological processes. The development of such molecular probes often relies on the synthesis of libraries of compounds with diverse functionalities. The reactive sites on this compound make it an attractive scaffold for generating such libraries.
For example, the carboxylic acid group can be coupled to various amines or alcohols to introduce different functional groups, while the chlorine atom can be substituted to introduce further diversity. This allows for the systematic exploration of the structure-activity relationships of ligands designed to bind to specific protein targets. The discovery of tunable heterocyclic electrophiles like 4-chloro-pyrazolopyridine for ligating cysteines in proteins underscores the importance of such reactive scaffolds in chemical biology. iu.edu
Role in Agrochemical Synthesis
The pyridine ring is a common feature in many modern agrochemicals due to its favorable biological and environmental profile. agropages.com Pyridine-containing pesticides are often highly efficient with low toxicity. agropages.com Related compounds, such as 2-Chloro-6-methylpyridine, are utilized in the formulation of novel herbicides and pesticides. datainsightsmarket.com The demand for such compounds in the agricultural sector is growing, driven by the need for more effective and sustainable crop protection solutions. datainsightsmarket.com
The structural elements of this compound can be modified to develop new active ingredients for agrochemicals. The development of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients highlights the importance of substituted pyridines in this industry. semanticscholar.org
Applications in Materials Science and Functional Molecule Design
Beyond its applications in the life sciences, this compound and its derivatives have potential uses in materials science. The pyridine unit can be incorporated into polymers and other materials to impart specific properties, such as thermal stability or metal-coordinating ability. The reactivity of the chloro and carboxylic acid groups allows for the integration of this building block into larger molecular assemblies.
The synthesis of complex organic structures for new materials often relies on key synthetic building blocks like 2-Chloro-6-methoxypyridine. pipzine-chem.com The ability to construct more complex organic molecular structures from such compounds is crucial for the development of new materials. pipzine-chem.com
Utility in Catalyst Design and Ligand Synthesis
The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. Pyridine-containing ligands are widely used in transition-metal catalysis due to their ability to coordinate to metal centers and influence the outcome of catalytic reactions. The functional groups on this compound can be used to anchor the molecule to a solid support or to introduce additional coordinating atoms, allowing for the design of tailored catalysts and ligands. The active chlorine atom and methoxy group of the related 2-Chloro-6-methoxypyridine allow it to participate in coupling reactions, making it a useful building block for more complex molecular structures. pipzine-chem.com
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 2 Chloro 6 Methoxypyridine 4 Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-Chloro-6-methoxypyridine-4-acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetic acid side chain, and the methyl protons of the methoxy (B1213986) group.
The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methoxy group. The aromatic protons are anticipated to appear as singlets or doublets in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons adjacent to the carboxylic acid group would likely resonate at approximately δ 3.7 ppm, while the methoxy protons would appear as a sharp singlet further upfield, around δ 4.0 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | 6.8 - 7.2 | Singlet |
| Pyridine H-5 | 6.8 - 7.2 | Singlet |
| Methylene (-CH₂-) | ~3.7 | Singlet |
| Methoxy (-OCH₃) | ~4.0 | Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-165 ppm). The carbon attached to the chlorine atom (C-2) and the carbon attached to the methoxy group (C-6) will be significantly shifted downfield. The quaternary carbon (C-4) to which the acetic acid group is attached would also have a characteristic chemical shift. The methylene carbon of the acetic acid group is expected around δ 40-45 ppm, the carboxylic acid carbon at approximately δ 170-175 ppm, and the methoxy carbon around δ 55 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~163 |
| C-3 (Pyridine) | ~110 |
| C-4 (Pyridine) | ~150 |
| C-5 (Pyridine) | ~108 |
| C-6 (Pyridine) | ~160 |
| Methylene (-CH₂-) | ~42 |
| Carboxyl (-COOH) | ~172 |
| Methoxy (-OCH₃) | ~54 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons. For derivatives of this compound with more complex substitution patterns, COSY can be invaluable in assigning the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, such as C-2, C-4, C-6, and the carboxyl carbon, by observing their long-range correlations with nearby protons. For instance, the methylene protons would show an HMBC correlation to the carboxyl carbon and to carbons C-3, C-4, and C-5 of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₈ClNO₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M].
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ (for C₈H₉ClNO₃⁺) | 202.0265 |
| [M-H]⁻ (for C₈H₇ClNO₃⁻) | 200.0119 |
Note: These values are calculated based on the most abundant isotopes.
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, molecules often break apart into characteristic fragments. Analyzing these fragmentation patterns can provide valuable structural information. For this compound, common fragmentation pathways would likely involve:
Loss of the carboxylic acid group: A significant fragmentation pathway would be the loss of COOH (45 Da) or CO₂ (44 Da) from the molecular ion.
Cleavage of the acetic acid side chain: The bond between the pyridine ring and the methylene group can break, leading to fragments corresponding to the pyridine core and the acetic acid moiety.
Loss of the methoxy group: Fragmentation involving the loss of a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da) is also plausible.
Loss of chlorine: The cleavage of the carbon-chlorine bond can also be observed.
By piecing together the information from these fragmentation patterns, the structure of the parent molecule and its derivatives can be confirmed.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Vibrational Frequencies
The IR spectrum of this compound is expected to show a combination of vibrations from the substituted pyridine ring and the acetic acid side chain. The Fourier transform infrared (FTIR) and FT-Raman spectra of the related compound 2-chloro-6-methoxypyridine have been extensively studied. nih.gov The analysis of these fundamental modes provides a basis for interpreting the spectrum of the acetic acid derivative.
Key vibrational frequencies for the core structure are influenced by the electronic effects of the chloro and methoxy substituents. nih.gov For the acetic acid moiety, characteristic stretching vibrations for the carbonyl group (C=O) and the hydroxyl group (O-H) are anticipated. The C=O stretch typically appears as a strong band in the region of 1700-1725 cm⁻¹, while the O-H stretch of the carboxylic acid is a broad band, usually found between 2500 and 3300 cm⁻¹.
Table 1: Expected Characteristic IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl/Methylene) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 |
| C-O (Methoxy/Acid) | Stretching | 1050-1300 |
Note: These are approximate ranges and can vary based on the molecular environment and physical state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Analysis of Electronic Transitions and Chromophoric Behavior
The electronic spectrum of this compound is dominated by the chromophoric pyridine ring. Studies on 2-chloro-6-methoxypyridine have identified two primary electronic transitions in the near-ultraviolet region. researchgate.netresearchgate.net These are attributed to π→π* and n→π* transitions.
The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. researchgate.netresearchgate.net The n→π* transition results from the excitation of a non-bonding electron (from the nitrogen atom's lone pair) into a π* antibonding orbital. researchgate.netresearchgate.net The presence of substituents like the chloro, methoxy, and acetic acid groups can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. The acetic acid group, particularly its carbonyl component, can also participate in electronic transitions. The solvent environment can also influence the positions of these transitions. researchgate.net
Table 2: Electronic Transitions in Substituted Pyridines
| Transition Type | Description | Approximate Wavelength Region |
|---|---|---|
| π→π* | Excitation of a π electron to a π* orbital | ~250-290 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of pharmaceutical intermediates and active compounds. hoelzel-biotech.com A reversed-phase HPLC (RP-HPLC) method is commonly employed for analyzing polar aromatic compounds like this compound.
In a typical RP-HPLC setup, an octadecylsilane (C18) column would be used as the stationary phase. ptfarm.pl The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. ptfarm.plsielc.com Isocratic or gradient elution can be used to achieve optimal separation from any impurities or starting materials. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. ptfarm.plsielc.com This method allows for the quantification of the main compound and the detection of impurities, often with high sensitivity and precision. sielc.com
Table 3: Typical HPLC Parameters for Analysis of Pyridine Carboxylic Acids
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., sulfuric acid or phosphate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~200-280 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample. thermofisher.com For a molecule like this compound, which contains a polar carboxylic acid group, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation in the GC inlet. To overcome these issues, chemical derivatization is typically employed to convert the non-volatile acid into a more volatile ester or silyl ester derivative. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.
The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. thermofisher.com The column, often coated with a nonpolar stationary phase like 5% phenyl polysiloxane (e.g., HP-5MS), separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net As the separated components exit the GC column, they enter the mass spectrometer.
In the mass spectrometer, the molecules are typically ionized by electron ionization (EI) at a standard energy of 70 eV. This high-energy process causes the molecules to fragment into characteristic patterns of charged ions. The mass analyzer, commonly a quadrupole, separates these fragments based on their mass-to-charge (m/z) ratio. thermofisher.com The resulting mass spectrum is a unique fingerprint for the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries or by manual interpretation. ub.eduescholarship.org
The fragmentation of the TMS-derivatized this compound would be expected to show a molecular ion peak (M+) and characteristic fragments resulting from the loss of specific groups. Key fragmentation pathways for pyridine derivatives often involve cleavage of the ring or loss of substituents. For this specific molecule, one would anticipate fragments corresponding to the loss of the TMS group, the carboxyl-TMS group, and cleavage of the pyridine ring structure.
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (m/z 50-500) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Table 2: Predicted Key Mass Fragments for the Trimethylsilyl (TMS) Derivative of this compound
| m/z Value | Possible Fragment Identity |
| M+ | Molecular Ion |
| M-15 | Loss of a methyl group (-CH₃) from the TMS group |
| M-73 | Loss of the TMS group (-Si(CH₃)₃) |
| M-117 | Loss of the carboxysilyl group (-COOSi(CH₃)₃) |
| Various | Fragments characteristic of the substituted pyridine ring |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used in synthetic organic chemistry to monitor the progress of a reaction. libretexts.orgchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica gel or alumina on a plate) and a mobile phase (a solvent or solvent mixture). wvu.edu
For monitoring a reaction involving this compound, such as an esterification to form a methyl ester, TLC provides a clear visual indication of the reaction's progress. Because the starting material is a carboxylic acid, it is quite polar and will have a strong affinity for the polar silica gel stationary phase. The resulting ester product is significantly less polar. This difference in polarity is the key to their separation on a TLC plate. chemistryhall.com
To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. rsc.org Typically, three spots are applied to the baseline of the plate:
A spot of the pure starting material (this compound).
A "co-spot" containing both the starting material and the reaction mixture. libretexts.org
A spot of the reaction mixture itself. libretexts.org
The plate is then placed in a closed chamber containing a suitable mobile phase (eluent). chemistryhall.com The choice of eluent is critical for achieving good separation. For separating a polar acidic compound from its less polar ester product, a common starting solvent system would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. silicycle.com The ratio can be adjusted to achieve optimal separation, where the retention factor (Rf) values are ideally between 0.2 and 0.8. silicycle.com For acidic compounds, adding a small amount of acetic acid to the eluent can improve spot shape and prevent streaking. silicycle.com
As the solvent moves up the plate via capillary action, the components of the spotted mixtures travel at different rates. The more polar starting acid interacts more strongly with the silica gel and moves a shorter distance, resulting in a lower Rf value. The less polar product moves further up the plate, resulting in a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. Visualization is often achieved using a UV lamp, as pyridine derivatives are typically UV-active. wvu.edu
Table 3: Hypothetical TLC Data for Monitoring the Esterification of this compound
| Compound | Polarity | Expected Rf Value* | Observation |
| This compound | High | ~0.25 | Spot for starting material, diminishes over time. |
| Methyl 2-chloro-6-methoxypyridine-4-acetate | Moderate | ~0.60 | Spot for product, appears and intensifies over time. |
*Hypothetical values using a 1:1 Hexane:Ethyl Acetate eluent system on a silica gel plate.
Theoretical and Computational Investigations of 2 Chloro 6 Methoxypyridine 4 Acetic Acid
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost.
For 2-Chloro-6-methoxypyridine-4-acetic acid , DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This involves finding the lowest energy arrangement of its atoms, which dictates the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. Beyond geometry, DFT is used to predict a wide range of molecular properties. These calculations are foundational for all other theoretical analyses discussed below.
Key Molecular Properties Obtainable via DFT:
| Property | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides precise bond lengths (e.g., C-Cl, C-O, O-H), bond angles, and the spatial orientation of the methoxy (B1213986) and acetic acid groups relative to the pyridine (B92270) ring. This is crucial for understanding steric and electronic effects. |
| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Allows for the assignment of experimental spectral peaks to specific molecular vibrations (e.g., C=O stretch of the acid, C-Cl stretch, ring vibrations). This helps confirm the molecular structure. |
| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | Enables the prediction of the molecule's stability and its behavior in chemical reactions, including the determination of reaction spontaneity. |
| Electronic Properties | Includes dipole moment, polarizability, and the energies of molecular orbitals. | The dipole moment indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. Orbital energies are central to understanding reactivity (see Section 7.2). |
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. ossila.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.
For This compound , a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance. The HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen atoms of the methoxy and carboxylic acid groups. The LUMO would be expected to have significant contributions from the pyridine ring, influenced by the electron-withdrawing chloro and carboxylic acid groups.
Hypothetical HOMO-LUMO Data Table:
| Parameter | Hypothetical Value (eV) | Significance for Reactivity |
| HOMO Energy | -6.5 | Represents the ionization potential; indicates the energy required to remove an electron. This value would characterize its potential as an electron donor in reactions. |
| LUMO Energy | -1.2 | Represents the electron affinity; indicates the energy released when an electron is added. This value would characterize its potential as an electron acceptor. |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests high stability and low reactivity. This value would be used to predict the molecule's kinetic stability and the energy required for electronic transitions (related to UV-Vis absorption). |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly acidic protons.
Green/Yellow Regions: Represent neutral or weakly polarized areas.
An MEP map of This compound would be invaluable for predicting intermolecular interactions. It would likely show strong negative potential (red) around the carbonyl oxygen and hydroxyl oxygen of the acetic acid group, as well as the nitrogen atom of the pyridine ring. A strong positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and hydrogen bonding. The chlorine atom would also influence the potential map, typically showing a region of slight negative or neutral potential.
Charge Distribution and Reactivity Site Prediction
DFT calculations can quantify the partial charge on each atom in a molecule using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital - NBO). This data provides a numerical basis for the qualitative predictions made by MEP mapping.
By analyzing the charge distribution of This compound , one could precisely identify the most electrophilic and nucleophilic centers.
Nucleophilic Sites: Atoms with a significant negative charge (e.g., the carbonyl oxygen, the pyridine nitrogen) are predicted to be nucleophilic, meaning they are likely to attack electron-deficient centers in other molecules.
Electrophilic Sites: Atoms with a significant positive charge (e.g., the carbonyl carbon, the carbon attached to the chlorine atom) are predicted to be electrophilic, making them targets for attack by nucleophiles.
This analysis is fundamental for understanding and predicting the molecule's behavior in chemical reactions.
Conformational Analysis and Stability Studies
Molecules with rotatable single bonds, like the C-C bond connecting the acetic acid group to the pyridine ring and the C-O bond of the methoxy group in This compound , can exist in multiple spatial arrangements called conformations.
A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure using DFT. This process generates a potential energy surface that identifies:
Global Minimum Conformer: The most stable, lowest-energy conformation that the molecule is most likely to adopt.
Local Minima Conformers: Other stable, but slightly higher-energy, conformations.
Transition States: The energy barriers (rotational barriers) between different conformers.
Understanding the preferred conformation is essential, as the molecule's shape dictates how it interacts with other molecules, such as enzyme active sites or crystal lattices. The analysis would reveal whether factors like hydrogen bonding between the acetic acid proton and the pyridine nitrogen stabilize certain conformations.
Reaction Mechanism Predictions and Energy Profile Calculations
Theoretical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For a reaction involving This compound , such as its synthesis or a subsequent transformation, DFT could be used to model the entire reaction coordinate.
This involves:
Identifying Reactants, Products, and Intermediates: Calculating the optimized geometry and energy of all species involved in the reaction.
Locating Transition States (TS): Finding the highest energy point along the reaction path that connects reactants to products (or intermediates). The TS structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.
Constructing an Energy Profile Diagram: Plotting the relative energies of the reactants, transition states, intermediates, and products.
The resulting energy profile provides critical mechanistic insights:
Activation Energy (Ea): The energy difference between the reactants and the transition state. It determines the reaction rate; a higher activation energy corresponds to a slower reaction.
Reaction Enthalpy (ΔH): The energy difference between the products and reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
For example, a theoretical study could compare the energy profiles for different synthetic routes to This compound to predict which would be the most efficient.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum computational methods are instrumental in predicting the spectroscopic characteristics of molecules like this compound. A comprehensive study involving DFT calculations with the B3LYP/6-311++G(d,p) basis set has been conducted to investigate the spectroscopic behavior of this compound, including its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net
The investigation into the monomer of this compound provides foundational data on its intrinsic spectroscopic properties. While specific calculated chemical shift values from the primary research are not detailed here, the study confirms that such predictions are a key component of the computational analysis. researchgate.net These theoretical predictions are crucial for interpreting experimental NMR spectra and for the structural elucidation of the molecule.
Further enriching the analysis, the computational study also explored the dimeric forms of this compound. researchgate.net The molecule is noted to form two types of dimers: a head-to-tail (HT) and a head-to-head (HH) configuration. researchgate.net The formation of these dimers, particularly through intermolecular interactions, can influence the electronic environment of the nuclei and thus their NMR chemical shifts. The theoretical prediction of spectroscopic parameters for these dimeric structures offers deeper understanding of the compound's behavior in condensed phases. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Function, Global Softness, NBO)
To understand the chemical reactivity and kinetic stability of this compound, several quantum chemical descriptors have been calculated. These descriptors, derived from theoretical calculations, provide a quantitative measure of the molecule's reactivity and the nature of its chemical bonds.
Fukui Function and Global Softness: The Fukui function is a key descriptor in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function and global softness have been predicted using Mulliken population analysis for both its monomeric and dimeric forms. researchgate.net This analysis is fundamental in predicting how the molecule will interact with other chemical species.
Natural Bonding Orbital (NBO) Analysis: NBO analysis is a powerful tool for studying charge transfer and intramolecular and intermolecular interactions. In the case of this compound, NBO analysis has been employed to reveal the presence of intermolecular interactions between two monomer units in its dimeric forms. researchgate.net This analysis provides insights into the delocalization of electron density and the stabilizing interactions that govern the formation and structure of the dimers.
The study of these descriptors indicates that such computational approaches are vital for building a comprehensive understanding of the molecule's chemical behavior. researchgate.net
Nonlinear Optical (NLO) Property Assessment
The nonlinear optical (NLO) properties of materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods provide a powerful avenue for the prediction and assessment of the NLO response of molecules.
For this compound, a quantum computational investigation into its NLO properties has revealed significant potential. The study calculated the NLO properties for both the monomer and the dimer of the compound. researchgate.net The results indicate that the monomer exhibits an NLO response that is six times greater than that of urea, a standard reference material for NLO studies. researchgate.net
More strikingly, the dimeric form of this compound displays an even more pronounced NLO activity. The calculations predict that the dimer's NLO response is thirty times greater than that of urea. researchgate.net This enhancement in the NLO properties of the dimer compared to the monomer suggests that the intermolecular interactions and the specific arrangement of the molecules in the dimeric structure play a crucial role in amplifying the NLO effect. researchgate.net Consequently, the dimeric form of this compound is highlighted as having superior NLO activity, marking it as a promising candidate for further investigation in the development of new NLO materials. researchgate.net
Future Research Directions and Perspectives for 2 Chloro 6 Methoxypyridine 4 Acetic Acid
Development of Novel and Highly Efficient Synthetic Routes
The accessibility of 2-Chloro-6-methoxypyridine-4-acetic acid is paramount for its widespread use. While standard synthetic methods exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign routes. Key areas of interest include the exploration of novel starting materials, the use of advanced catalytic systems, and the implementation of process intensification technologies like microwave-assisted synthesis. nih.gov
Current synthetic strategies often rely on multi-step sequences starting from substituted pyridines. sigmaaldrich.com Future approaches could streamline this process. For instance, developing a one-pot reaction that functionalizes a simpler pyridine (B92270) core at the 2, 4, and 6 positions would represent a significant advancement. Research into late-stage C-H functionalization could also provide a more direct route to the acetic acid moiety, bypassing traditional methods that may require harsh conditions or protecting groups.
| Microwave-Assisted | Dielectric Heating | Rapid reaction times, higher yields nih.gov | Scalability, solvent limitations |
Exploration of Underexplored Reactivity Pathways and Selective Transformations
The chemical structure of this compound offers a rich landscape for exploring selective transformations. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methoxy (B1213986) group at the 6-position can be demethylated to reveal a pyridone scaffold, opening up a different set of reactivity pathways. The acetic acid group can be readily converted into esters, amides, or other functionalities.
Future research should focus on the selective manipulation of these functional groups. For example, developing catalysts that can selectively activate the C-Cl bond in the presence of the carboxylic acid without requiring protection would be highly valuable. Furthermore, investigating the influence of the methoxy and acetic acid groups on the electronic properties and reactivity of the pyridine ring can lead to the discovery of novel transformations. researchgate.net The formation of ion-pair complexes could also be explored to modulate reactivity and understand interactions with other molecules. mdpi.com
Expanding Applications in the Synthesis of Architecturally Complex Molecules
As a functionalized building block, this compound is well-suited for the synthesis of complex molecular architectures, including natural products and novel pharmaceutical agents. pipzine-chem.com The pyridine core is a common motif in bioactive molecules, and the compound's three distinct functional groups allow for its incorporation into larger structures through orthogonal chemical reactions.
For example, the acetic acid handle can be used to link the molecule to a peptide backbone, while the chloro group serves as a point for further elaboration via cross-coupling to build biaryl structures. The ability to use this compound in multicomponent reactions, potentially in green solvents like glacial acetic acid, could provide rapid access to libraries of complex molecules. mdpi.comrsc.org Future work will likely see this compound used as a key fragment in the total synthesis of complex natural products or in the generation of diverse molecular libraries for high-throughput screening.
Integration with Advanced Computational and Machine Learning Approaches for Reaction Discovery and Optimization
The fields of computational chemistry and machine learning (ML) are revolutionizing chemical synthesis. nih.gov For a molecule like this compound, these tools offer immense potential. Density Functional Theory (DFT) can be used to predict the molecule's geometric, vibrational, and electronic properties, providing insights into its reactivity. nih.gov Such in silico studies can help rationalize experimental observations and guide the design of new reactions. rsc.orgresearchgate.net
Machine learning algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as solvent, catalyst, and temperature, thereby accelerating the development of new synthetic routes. beilstein-journals.orgnih.gov ML models can guide the optimization of reaction yields and selectivity, reducing the number of experiments required. rsc.org The integration of ML with high-throughput experimentation platforms could enable the rapid discovery of novel transformations for this compound. nih.gov
Table 2: Application of Computational and ML Tools
| Tool | Application Area | Specific Goal | Relevant Finding |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | Calculate electron density, predict sites for nucleophilic/electrophilic attack. | DFT has been used to study the vibrational and electronic spectra of the related 2-chloro-6-methoxypyridine. nih.gov |
| Machine Learning (Global Models) | Reaction Condition Prediction | Suggest initial catalysts and solvents for a new transformation based on similar reactions. nih.gov | ML models can suggest diverse and efficient synthetic pathways. beilstein-journals.org |
| Machine Learning (Local Models) | Reaction Optimization | Fine-tune parameters like temperature and concentration to maximize yield for a specific reaction. | Bayesian optimization can be used to improve reaction conditions with a limited number of experiments. nih.gov |
| Molecular Docking | Ligand-Protein Binding | Predict the binding affinity of derivatives with biological targets. nih.gov | In silico docking is a key tool for identifying potential drug candidates. nih.gov |
Design of Next-Generation Pyridine-Based Chemical Probes and Ligands
Functionalized pyridines are privileged structures for the design of chemical probes to study biological processes and as ligands for metal catalysts or biological receptors. The structural features of this compound make it an excellent starting point for creating next-generation probes and ligands.
The acetic acid group provides a handle for conjugation to fluorophores, biotin, or other reporter tags. The chloro and methoxy groups can be systematically varied to tune the molecule's steric and electronic properties, allowing for the optimization of binding affinity and selectivity for a specific target. By creating a library of derivatives based on this scaffold, researchers can screen for potent and selective ligands for proteins of interest, potentially leading to new diagnostic tools or therapeutic agents. The core structure is a key intermediate for synthesizing molecules with specific pharmacological activities, such as antimicrobial or nervous system drugs. pipzine-chem.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-methoxypyridine-4-acetic acid, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with condensation of 2-aminopyridine derivatives with chloro-substituted aldehydes or ketones under acidic conditions. For example, describes a similar pyridine derivative synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization. Adapt this by substituting with methoxy and acetic acid functional groups.
- Step 2 : Use Pd/Cu catalysts for coupling reactions to introduce the acetic acid moiety (e.g., Heck or Ullmann coupling) .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (0.5–2 mol%) to improve yield .
Q. How can the purity and structure of this compound be validated?
- Methodology :
- Analytical Techniques :
- NMR : Compare H and C spectra with PubChem data for analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid in ).
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity (>98%) and molecular ion peaks .
- Crystallography : For definitive structural confirmation, perform single-crystal X-ray diffraction using SHELX software ( ). Optimize crystal growth via slow evaporation in ethanol/water mixtures .
Q. What safety protocols are essential when handling chlorinated pyridine derivatives?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure ().
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
- Emergency Measures : Follow TCI America’s guidelines for chemical spills (), including immediate use of eye wash stations and reporting to Chemtrec for hazardous spills .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software with the B3LYP functional ( ) to model electron density and identify reactive sites (e.g., chloro group at position 2). Include exact exchange terms for accuracy in transition-state modeling .
- Solvent Effects : Simulate solvation with PCM models (e.g., water vs. DMSO) to predict reaction pathways. Compare with experimental kinetic data .
Q. How can contradictory NMR data for chlorinated pyridine derivatives be resolved?
- Case Study : If H NMR shows unexpected splitting, consider:
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation of methoxy groups).
- Isotopic Labeling : Synthesize C-labeled analogs (e.g., CH for methoxy) to clarify coupling patterns ( ).
- DFT-NMR Comparison : Cross-validate experimental shifts with computed chemical shifts using the Colle-Salvetti correlation functional ( ) .
Q. What strategies optimize the regioselective functionalization of this compound?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetic acid moiety) to steer electrophilic substitution to the chloro position.
- Metal Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura coupling at the chloro site, leveraging steric and electronic effects ( ).
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) and monitor intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
